5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
5-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, or 5-DMPHP, is a synthetic compound that has been studied for its potential applications in scientific research. The compound is a derivative of pyridine, and has been found to have a wide range of biochemical and physiological effects. It is a relatively new compound, and its potential in research is still being explored.
Scientific Research Applications
5-DMPHP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective and neuroregenerative effects, and has been used to study the effects of neurodegenerative diseases such as Alzheimer’s disease. It has also been used to study the effects of stroke, and has been found to reduce the damage caused by ischemic stroke. Additionally, 5-DMPHP has been studied for its potential to modulate the activity of the GABAergic system, and has been found to have anxiolytic and antidepressant-like effects.
Mechanism of Action
5-DMPHP has been found to act as an agonist at the GABA-A receptor, and has been found to increase the activity of the GABAergic system. It has also been found to act as an agonist at the 5-HT1A receptor, and has been found to modulate the release of serotonin. Additionally, 5-DMPHP has been found to act as an agonist at the D2-like dopamine receptor, and has been found to modulate the release of dopamine.
Biochemical and Physiological Effects
5-DMPHP has been found to have a wide range of biochemical and physiological effects. It has been found to have neuroprotective and neuroregenerative effects, and has been found to reduce the damage caused by ischemic stroke. Additionally, it has been found to modulate the activity of the GABAergic system, and has been found to have anxiolytic and antidepressant-like effects. It has also been found to modulate the release of serotonin and dopamine, and has been found to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The major advantage of using 5-DMPHP in lab experiments is its high potency and selectivity. It has been found to have a wide range of effects, and its potency and selectivity make it a useful tool for studying the effects of various neurological conditions. However, one limitation of using 5-DMPHP in lab experiments is its relatively high cost. Additionally, it is a relatively new compound, and its potential in research is still being explored.
Future Directions
One potential future direction for 5-DMPHP is its use in the development of novel therapeutics for neurological conditions. Additionally, it could be used to study the effects of various neurological conditions, such as Alzheimer’s disease and stroke. Additionally, it could be used to study the effects of various drugs on the brain, and it could be used to develop novel drugs with improved efficacy and safety profiles. Finally, it could be used to study the effects of various environmental factors on the brain, and it could be used to develop novel treatments for psychiatric disorders.
Synthesis Methods
The synthesis of 5-DMPHP is a multi-step process that involves the reaction of 2,4-dimethoxyphenylacetic acid with dimethylaminopyridine in the presence of a catalytic amount of palladium acetate. The reaction is then followed by a hydroxylation reaction of the intermediate product with hydrogen peroxide in the presence of a catalytic amount of manganese dioxide. The product is then purified by column chromatography to yield 5-DMPHP.
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-10-4-5-11(12(7-10)17-2)9-3-6-13(15)14-8-9/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJGZHZALFSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682945 |
Source
|
Record name | 5-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111106-30-9 |
Source
|
Record name | 5-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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